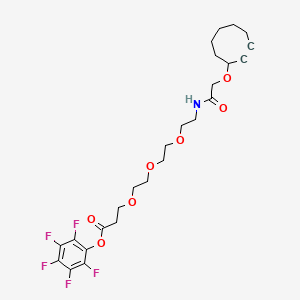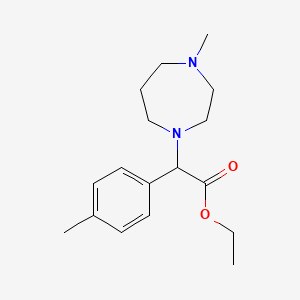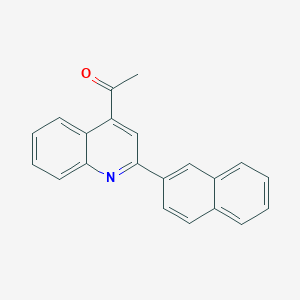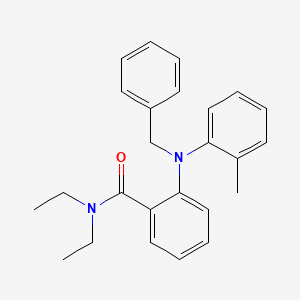
GDP-D-galactose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GDP-D-galactose is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoproteins and glycolipids. It is a guanosine diphosphate (GDP) ester of D-galactose, which is a hexose sugar. This compound is involved in various biological processes, including the synthesis of polysaccharides and the modification of proteins and lipids.
准备方法
Synthetic Routes and Reaction Conditions
GDP-D-galactose can be synthesized through enzymatic reactions involving GDP-mannose 3,5-epimerase, which catalyzes the conversion of GDP-mannose to this compound . This enzyme orchestrates a series of chemical reactions, including oxidation, deprotonation, protonation, and reduction, to achieve the double epimerization required for the transformation .
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant microorganisms. For example, Escherichia coli can be genetically engineered to express the necessary enzymes for the conversion of GDP-mannose to this compound . This method allows for the efficient and scalable production of this compound.
化学反应分析
Types of Reactions
GDP-D-galactose undergoes various chemical reactions, including:
Oxidation: Conversion to GDP-4-keto-6-deoxy-D-mannose.
Reduction: Formation of GDP-L-fucose.
Substitution: Involvement in glycosylation reactions where it donates the galactose moiety to acceptor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
NADPH: Used in reduction reactions.
Enzymes: Such as GDP-mannose 3,5-epimerase and GDP-L-galactose phosphorylase
Major Products
The major products formed from these reactions include GDP-L-fucose and various glycosylated molecules, which are essential for the biosynthesis of glycoproteins and glycolipids .
科学研究应用
GDP-D-galactose has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycosylation processes and cell wall biosynthesis in plants.
Medicine: Involved in the development of antiviral and anticancer drugs due to its role in glycosylation.
Industry: Used in the production of ascorbic acid (vitamin C) and other bioactive compounds.
作用机制
GDP-D-galactose exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. The compound is involved in the biosynthesis of glycoproteins and glycolipids by transferring the galactose moiety to acceptor molecules. This process is catalyzed by specific glycosyltransferases, which recognize this compound as a substrate .
相似化合物的比较
Similar Compounds
GDP-L-galactose: Another nucleotide sugar involved in ascorbate biosynthesis.
GDP-L-fucose: Involved in the synthesis of fucosylated glycans.
GDP-D-mannose: A precursor in the biosynthesis of GDP-D-galactose
Uniqueness
This compound is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Unlike other nucleotide sugars, it is specifically involved in the transfer of galactose moieties, which are essential for the structural and functional diversity of glycoconjugates .
属性
分子式 |
C16H25N5O16P2 |
|---|---|
分子量 |
605.3 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7+,8-,9+,10-,11-,14-,15?/m1/s1 |
InChI 键 |
MVMSCBBUIHUTGJ-IXDFUAJQSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)

![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)




![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)
